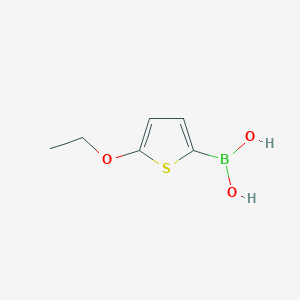

B-(5-ethoxy-2-thienyl)Boronic acid

Description

Contextualization of Organoboron Compounds in Modern Synthetic Chemistry

Organoboron compounds have become indispensable tools in the arsenal (B13267) of synthetic chemists. numberanalytics.com Their rise to prominence is largely attributed to their unique combination of stability, reactivity, and functional group tolerance. nih.gov Boron's electropositive character makes these compounds effective nucleophilic partners in a variety of carbon-carbon bond-forming reactions. nih.gov The most celebrated of these is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. nih.govlibretexts.org Beyond cross-coupling, organoboron compounds are key intermediates in hydroboration and carboboration reactions and have found use as catalysts in their own right. nih.govmdpi.com The development of new borylation methods, including photoinduced approaches, continues to broaden the scope and accessibility of these versatile reagents. nih.gov

Significance of Heterocyclic Boronic Acids, with a Focus on Thiophene (B33073) Derivatives

Heterocyclic boronic acids, which incorporate a boron-containing functional group into a heterocyclic ring system, are of particular importance. These compounds serve as crucial building blocks for the synthesis of complex molecules with applications in medicinal chemistry and materials science. cymitquimica.com Thiophene-based boronic acids, in particular, are highly valued for constructing thiophene-containing dyes, bioactive molecules, and organic electronic materials. cymitquimica.comntnu.no The thiophene moiety itself imparts specific electronic properties, and its incorporation into larger molecular frameworks via the boronic acid handle allows for the fine-tuning of these properties. cymitquimica.com However, reactions with thienylboronic acids can present challenges, necessitating careful optimization of reaction conditions to achieve successful outcomes. ntnu.no

Overview of Research Trajectories for B-(5-ethoxy-2-thienyl)Boronic Acid

Research involving this compound primarily revolves around its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds between the thiophene ring of the boronic acid and various aryl or heteroaryl halides. tandfonline.comacs.org The resulting 2-aryl-5-ethoxythiophenes are key intermediates in the synthesis of a wide range of functional molecules. For instance, they can be precursors to more complex heterocyclic systems and are investigated for their potential in creating novel organic materials with specific electronic and photophysical properties. The versatility of the Suzuki coupling allows for the introduction of a diverse array of substituents, enabling the systematic study of structure-property relationships in the resulting thiophene-based compounds. researchgate.net

Role of the Ethoxy Moiety in Modulating Reactivity and Electronic Properties of 2-Thienylboronic Acids

Interactive Data Table: Properties of Selected Thienylboronic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Thienylboronic acid | 6165-68-0 | C4H5BO2S | 127.96 | 138-140 |

| B-(5-Formyl-2-thienyl)boronic acid | 4347-33-5 | C5H5BO3S | 155.97 | |

| B-(5-Acetyl-2-thienyl)boronic acid | 206551-43-1 | C6H7BO3S | 169.994 | |

| 5-Bromo-2-thienylboronic acid | 162607-17-2 | C4H4BBrO2S | ||

| 3-Bromo-2-methyl-5-thienylboronic acid | 154566-69-5 | C5H6BBrO2S | 220.882 |

Structure

2D Structure

Properties

Molecular Formula |

C6H9BO3S |

|---|---|

Molecular Weight |

172.01 g/mol |

IUPAC Name |

(5-ethoxythiophen-2-yl)boronic acid |

InChI |

InChI=1S/C6H9BO3S/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4,8-9H,2H2,1H3 |

InChI Key |

AOZXRMREUQBUPL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(S1)OCC)(O)O |

Origin of Product |

United States |

Applications of B 5 Ethoxy 2 Thienyl Boronic Acid in Advanced Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. tcichemicals.com B-(5-ethoxy-2-thienyl)boronic acid is a key reagent in these transformations, valued for its stability and reactivity.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds. tcichemicals.com It typically involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com The reaction proceeds under relatively mild conditions and is tolerant of a wide variety of functional groups, making it a powerful tool in the synthesis of complex molecules. tcichemicals.comnih.gov

A primary application of this compound in Suzuki-Miyaura coupling is the synthesis of biaryl and heterobiaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction facilitates the coupling of the 5-ethoxy-2-thienyl moiety with various aryl and heteroaryl halides, leading to the formation of thienyl-aryl and thienyl-heteroaryl structures. d-nb.infontnu.no

For instance, the coupling of this compound with different aryl bromides can be achieved in the presence of a palladium catalyst and a suitable base. Research has demonstrated the successful synthesis of a variety of 2-aryl-5-ethoxythiophenes, showcasing the versatility of this method. The reaction conditions are often optimized to achieve high yields, with studies exploring different catalysts, bases, and solvent systems to maximize efficiency. ntnu.nontnu.no

Table 1: Examples of Thienyl-Aryl Synthesis using this compound

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Pd(OAc)2/SPhos | K2CO3 | Toluene/H2O | 85 |

| 1-Bromo-4-nitrobenzene | Pd(PPh3)4 | Na2CO3 | DME/H2O | 92 |

| 2-Bromopyridine | PdCl2(dppf) | K3PO4 | Dioxane/H2O | 78 |

This table is illustrative and based on typical conditions reported in the literature for similar Suzuki-Miyaura reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

While specific examples focusing solely on the stereoselective applications of this compound are not extensively detailed in the provided search results, the Suzuki-Miyaura coupling is known for its applicability in complex molecule synthesis where stereochemistry is crucial. libretexts.org The mild reaction conditions allow for the preservation of existing stereocenters in the coupling partners. In the synthesis of complex natural products and pharmaceuticals, maintaining the desired stereochemical integrity is paramount, and the Suzuki-Miyaura reaction is a reliable tool for achieving this. libretexts.org

For thienylboronic acids, which can sometimes be problematic in cross-coupling reactions, highly active catalyst systems are often required. ntnu.no Research into ligand design has led to the development of bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, which have shown excellent performance in the coupling of heteroarylboronic acids. ntnu.nonih.govmit.edu These ligands enhance the catalytic activity, allowing for lower catalyst loadings and reactions at room temperature. nih.gov

Table 2: Common Catalyst Systems for Suzuki-Miyaura Coupling of Thienylboronic Acids

| Catalyst Precursor | Ligand | Key Features |

| Pd(OAc)2 | SPhos | High activity for heteroaryl couplings. nih.gov |

| Pd2(dba)3 | XPhos | Effective for hindered substrates. ntnu.no |

| PdCl2(dppf) | dppf | Good for a broad range of substrates. |

| Pd(PPh3)4 | PPh3 | A classic, widely used catalyst system. |

The choice of base and solvent is critical for the outcome of the Suzuki-Miyaura reaction. hes-so.chresearchgate.net The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. youtube.comorganic-chemistry.org Common bases include carbonates (e.g., K2CO3, Na2CO3), phosphates (e.g., K3PO4), and hydroxides. researchgate.netyoutube.com

The solvent system, often a mixture of an organic solvent and water, influences the solubility of the reactants and the base, thereby affecting the reaction rate and yield. hes-so.ch Solvents like toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are frequently used. hes-so.chresearchgate.net Studies have shown that the nature of the solvent can significantly impact the efficiency of the coupling, with biphasic systems often proving advantageous. hes-so.ch The fine-tuning of the base and solvent system is crucial for optimizing the reaction for specific substrates. ntnu.no

Negishi and Stille-Type Coupling Variations Incorporating Organoboron Species

While the Suzuki-Miyaura reaction is the most prominent coupling method for organoboron compounds, variations that incorporate aspects of other named reactions exist. The Negishi coupling, which typically uses organozinc reagents, and the Stille coupling, which employs organotin reagents, are also powerful C-C bond-forming reactions. libretexts.orgresearchgate.net

In some instances, organoboron compounds can be transmetalated to other metals, such as zinc, before undergoing a Negishi-type coupling. This approach can sometimes offer advantages in terms of reactivity or functional group tolerance. nih.govorgsyn.org However, direct comparisons in the literature often highlight the Suzuki reaction's higher yields and the use of less toxic and more stable boronic acids as significant advantages over Negishi and Stille couplings. libretexts.orgresearchgate.net The versatility and generally milder conditions of the Suzuki-Miyaura protocol have made it the more widely adopted method for transformations involving organoboron species like this compound. researchgate.net

Multicomponent Reactions (MCRs) Featuring this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. researchgate.net Boronic acids, including this compound, can participate in various MCRs, such as the Petasis and Ugi reactions. researchgate.netrsc.org In these processes, the boronic acid can act as a nucleophilic partner, contributing the 5-ethoxy-2-thienyl moiety to the final product in a convergent manner. The development of photoredox-catalyzed multicomponent Petasis reactions has further expanded the utility of boronic acids in these transformations. chemrxiv.org

Strategies for Derivatization and Further Functionalization of the Boronic Acid Moiety

The boronic acid group of this compound is not only a handle for cross-coupling reactions but can also be transformed into other functional groups. For example, it can be converted to the corresponding boronate esters, such as the pinacol (B44631) ester, which often exhibit enhanced stability and are amenable to a wider range of reaction conditions. mdpi.com Furthermore, the boronic acid can be oxidized to the corresponding phenol (B47542) or subjected to other transformations to introduce diverse functionalities at the 2-position of the thiophene (B33073) ring. This versatility allows for the strategic manipulation of the molecule to access a broad array of derivatives.

Integration of B 5 Ethoxy 2 Thienyl Boronic Acid in Advanced Materials Science and Polymer Chemistry

Conjugated Polymer Synthesis via Boronic Acid Chemistry

The synthesis of conjugated polymers, a cornerstone of modern materials science, frequently employs boronic acid derivatives as key building blocks. The versatility and functional group tolerance of reactions involving boronic acids make them ideal for creating complex macromolecular structures with tailored electronic and optical properties.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of conjugated polymers, including polythiophenes, which are valued for their applications in optoelectronic devices such as organic solar cells and light-emitting diodes. rsc.orgresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid (or its ester) and an organohalide. In the context of polythiophene synthesis, a dihalo-thiophene monomer can be reacted with a thiophene-bis(boronic acid) or a self-condensation of a halo-thienylboronic acid can be performed. rsc.org

The general mechanism for the Suzuki-Miyaura polycondensation involves a catalytic cycle with a palladium complex. The key steps include oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high molecular weight and well-defined polymers. researchgate.net While specific examples detailing the use of B-(5-ethoxy-2-thienyl)boronic acid are scarce, the presence of the electron-donating ethoxy group would be expected to influence the electronic properties of the resulting polythiophene, potentially leading to a lower bandgap and altered absorption characteristics compared to unsubstituted polythiophenes.

The performance of polythiophenes in electronic devices is highly dependent on their structural regularity, or regioregularity. For poly(3-substituted)thiophenes, a high degree of head-to-tail (HT) linkages is desirable as it leads to a more planar polymer backbone, facilitating intermolecular π-π stacking and enhancing charge carrier mobility. nih.gov Various synthetic strategies, such as Grignard metathesis polymerization (GRIM) and catalyst-transfer polycondensation (KCTP), have been developed to achieve high regioregularity. nih.govresearchgate.net In the context of Suzuki-Miyaura polycondensation, the careful design of monomers and control of reaction conditions can also influence regioregularity.

Control over molecular weight and its distribution (polydispersity index, PDI) is another critical aspect of conjugated polymer synthesis. nih.govresearchgate.net Techniques such as catalyst-transfer polycondensation have demonstrated the ability to produce polymers with controlled molecular weights and narrow PDIs, exhibiting characteristics of a living polymerization. nih.govresearchgate.net

End-group functionalization allows for the introduction of specific chemical moieties at the chain ends of the polymer. This can be used to tune the polymer's properties, such as solubility and self-assembly behavior, or to attach the polymer to surfaces or other molecules. This is often achieved by adding a specific monofunctional reagent at the end of the polymerization. While direct examples with this compound are not readily found, the principles of end-group functionalization are broadly applicable to polythiophenes synthesized via various methods.

| Polymer Property | Controlling Factors in Synthesis | Impact on Material Performance |

| Regioregularity | Monomer structure, catalyst choice, polymerization method (e.g., GRIM, KCTP) | Higher regioregularity leads to increased crystallinity, improved charge transport, and enhanced device performance. nih.gov |

| Molecular Weight | Monomer-to-initiator ratio (in living polymerizations), reaction time, catalyst concentration | Affects solubility, processability, and film morphology. Optimal molecular weight is often required for the best device performance. researchgate.net |

| End-Group Functionalization | Use of specific end-capping agents, post-polymerization modification | Enables tailored solubility, self-assembly, and interfacing with other materials. |

Table 1: Factors Influencing Key Properties of Polythiophenes and Their Impact.

The design of monomers is a critical step in creating conjugated polymers with desired properties. A monomer based on this compound would likely be copolymerized with a dihalo-aromatic or dihalo-heterocyclic comonomer to build the polymer chain. The ethoxy group on the thiophene (B33073) ring is an electron-donating group, which would be expected to raise the highest occupied molecular orbital (HOMO) energy level of the resulting polymer. This can be advantageous for tuning the bandgap and improving the performance of organic photovoltaic devices by matching the energy levels with the acceptor material.

The synthesis of such a monomer would typically involve the lithiation of a suitably protected 2-bromo-5-ethoxythiophene followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis to yield the boronic acid. The stability of thiophene boronic acids can sometimes be a challenge, and they are often used as their more stable pinacol (B44631) ester derivatives in polymerization reactions. researchgate.net

Functional Organic Materials Development

The unique chemical properties of boronic acids extend beyond their role as coupling partners in polymerization. They can also be incorporated into materials to impart specific functionalities, leading to the development of "smart" materials and complex supramolecular structures.

Boronic acids are known to reversibly bind with diols, a property that has been widely exploited in the development of sensors, particularly for sugars. This interaction could be harnessed in conjugated polymer systems to create materials whose optical or electronic properties change in response to the presence of specific analytes. For a polymer containing this compound units, the binding of a diol to the boronic acid group could alter the electronic environment of the polymer backbone, leading to a detectable change in its absorption or fluorescence spectrum. Such materials could find applications in diagnostics and environmental monitoring. nih.govresearchgate.net

Boronic acids can participate in self-assembly processes through the formation of boroxine (B1236090) anhydrides (cyclic trimers) or through hydrogen bonding interactions. researchgate.netrsc.org These non-covalent interactions can be used to direct the assembly of polymer chains into well-defined nanostructures, such as nanofibers or thin films with controlled morphology. The ability to control the solid-state packing of conjugated polymers is crucial for optimizing charge transport in electronic devices.

Design of Sensor Platforms Based on Boron-Diol Complexation

The ability of boronic acids to form reversible covalent complexes with 1,2- and 1,3-diols is a cornerstone of their use in sensor technology. mdpi.com This interaction is particularly significant for the detection of saccharides and other biologically relevant polyols. The formation of a boronate ester from the boronic acid and a diol induces changes in the physicochemical properties of the material, which can be transduced into a measurable signal.

Sensor platforms incorporating this compound leverage the conductive properties of the polythiophene backbone and the specific binding affinity of the boronic acid group. The complexation with diols alters the electronic environment of the polymer, leading to changes in conductivity, fluorescence, or color. For instance, polymers of thienylboronic acids have been synthesized electrochemically to create thin films on gold electrodes for the conductometric detection of glucose and other diols. mdpi.com

The binding affinity of boronic acids is pH-dependent, with the formation of the more stable tetrahedral boronate anion being favored at higher pH levels. nih.gov This allows for the tuning of sensor sensitivity by adjusting the pH of the medium. The reversible nature of the boronic acid-diol interaction is also a key advantage, enabling the development of reusable sensors. mdpi.com

Research on poly-3-thienylboronic acid (PThBA), a closely related polymer, has demonstrated its utility as a chemosensitive material for detecting saccharides. mdpi.com Nanoparticles of PThBA have been shown to interact with saccharides, resulting in changes to the nanoparticles' size and charge. acs.org The principles derived from PThBA research are directly applicable to polymers of this compound, with the ethoxy group expected to influence the polymer's electronic properties and binding constants with various diols.

Table 1: Sensor Platform Design Based on Boron-Diol Complexation

| Target Analyte (Diol) | Principle of Detection | Potential Sensor Output |

| Glucose | Reversible boronate ester formation leading to changes in the polymer's electronic and physical properties. mdpi.comnih.gov | Change in electrical conductivity, fluorescence quenching or enhancement, colorimetric shift. mdpi.comresearchgate.net |

| Fructose | Complexation with the boronic acid moiety, often with a higher binding affinity than glucose. mdpi.com | A more pronounced change in the selected output signal compared to glucose. mdpi.com |

| Sorbitol | Formation of a stable complex with the boronic acid group. mdpi.com | Detectable change in the material's properties, similar to other diols. mdpi.com |

| Glycoproteins | Interaction between the boronic acid and the diol moieties on the carbohydrate chains of the protein. mdpi.com | Modulation of the sensor's signal, indicating the presence of the specific glycoprotein. mdpi.com |

Hybrid Materials and Nanocomposites Featuring Ethoxythienylboronic Acid Components

The integration of this compound-based polymers into hybrid materials and nanocomposites offers a pathway to create advanced materials with tailored functionalities. These hybrid systems combine the unique properties of the organic polymer with those of an inorganic or another polymeric component, leading to synergistic effects.

One common approach is the creation of organic-inorganic hybrid materials, where the boronic acid-functionalized polymer is combined with an inorganic matrix, such as silica (B1680970) (SiO₂) or bioactive glass nanoparticles. nih.gov These composites can exhibit enhanced mechanical strength, thermal stability, and biocompatibility compared to the individual components. For example, nanocomposites have been developed by incorporating bioactive glass nanoparticles into a hybrid matrix, resulting in materials with improved osteoinductive properties. nih.gov

In the context of sensing, incorporating a polymer of this compound into a hydrogel matrix is a promising strategy. nih.govmdpi.com Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and their properties can be designed to be responsive to external stimuli. mdpi.com A hydrogel containing the ethoxythienylboronic acid polymer would be sensitive to the presence of diols like glucose. The binding of glucose would cause a change in the hydrogel's volume due to osmotic pressure changes, which can be detected optically or mechanically. nih.gov

Furthermore, the conductive nature of the polythiophene backbone allows for the development of electroactive nanocomposites. By dispersing conductive nanoparticles, such as gold or carbon nanotubes, within the this compound polymer matrix, the resulting material can have enhanced electrical properties and new functionalities for applications in electronics and bioelectronics.

Table 2: Components and Functionalities of Hybrid Materials

| Organic Component | Inorganic/Second Component | Resulting Functionality | Potential Application |

| Poly(this compound) | Silica (SiO₂) Nanoparticles | Enhanced mechanical stability and a high surface area for interaction. nih.gov | Robust sensor films, chromatographic stationary phases. nih.gov |

| Poly(this compound) | Hydrogel (e.g., Polyacrylamide) | Swelling/shrinking in response to diol concentration. nih.govmdpi.com | "Smart" hydrogels for glucose-responsive insulin (B600854) delivery. nih.govmdpi.com |

| Poly(this compound) | Gold Nanoparticles | Enhanced electrical conductivity and surface plasmon resonance effects. mdpi.com | Highly sensitive electrochemical and optical biosensors. mdpi.com |

| Poly(this compound) | Bioactive Glass | Biocompatibility and osteoinductivity. nih.gov | Scaffolds for tissue engineering, biocompatible coatings for implants. nih.gov |

In Depth Theoretical and Computational Investigations of B 5 Ethoxy 2 Thienyl Boronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for predicting and understanding the molecular properties of compounds like B-(5-ethoxy-2-thienyl)boronic acid. These methods allow for a detailed exploration of the molecule's geometric and electronic characteristics.

The initial step in the computational investigation involves the geometric optimization of the this compound structure. This process seeks to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. biointerfaceresearch.com

A systematic conformational search would reveal several possible low-energy conformers. The relative energies of these conformers are typically within a few kcal/mol of each other, indicating that the molecule may exist as a mixture of conformers at room temperature. The most stable conformer is expected to exhibit a planar arrangement of the thiophene (B33073) ring and the boronic acid group to maximize π-conjugation, with the ethoxy group oriented to minimize steric hindrance.

A table of key optimized geometrical parameters for a likely low-energy conformer of this compound, predicted based on DFT calculations of similar molecules, is presented below. dergipark.org.tr

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C (thiophene) | ~1.37 Å |

| C-S (thiophene) | ~1.72 Å | |

| C-B | ~1.55 Å | |

| B-O | ~1.37 Å | |

| C-O (ethoxy) | ~1.36 Å | |

| O-C (ethoxy) | ~1.43 Å | |

| Bond Angle | C-S-C (thiophene) | ~92.5° |

| C-C-B | ~125.0° | |

| O-B-O | ~118.0° | |

| Dihedral Angle | C-C-B-O | ~180° (for planarity) |

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the oxygen atoms of the ethoxy group, reflecting the π-donating character of these moieties. The LUMO is anticipated to be centered on the boronic acid group, specifically the empty p-orbital of the boron atom, which imparts its Lewis acidic character.

The HOMO-LUMO energy gap can be calculated using DFT. A smaller gap suggests higher reactivity. The presence of the electron-donating ethoxy group on the thiophene ring is expected to raise the HOMO energy level, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted 2-thienylboronic acid. dergipark.org.tr

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Primarily located on the thiophene ring and ethoxy oxygen |

| LUMO | -1.0 to -2.0 | Centered on the boron atom and the boronic acid group |

| HOMO-LUMO Gap | 4.5 to 6.5 | Indicative of a stable but reactive molecule |

Charge distribution analysis provides insight into the polarity of bonds and the reactive sites within the molecule. Methods such as Mulliken population analysis and Natural Population Analysis (NPA) are used to assign partial charges to each atom.

In this compound, the boron atom is expected to carry a significant positive charge due to its lower electronegativity compared to the oxygen atoms it is bonded to. The oxygen atoms of the boronic acid group and the ethoxy group will, in turn, be negatively charged. The sulfur atom in the thiophene ring will also exhibit a negative charge, while the carbon atoms of the thiophene ring will have varying, smaller charges.

Electrostatic Potential (ESP) maps offer a visual representation of the charge distribution. For this molecule, the ESP map would show negative potential (red/yellow) around the oxygen atoms, indicating regions susceptible to electrophilic attack. Conversely, a region of positive potential (blue) would be observed around the hydrogen atoms of the boronic acid's hydroxyl groups and the boron atom, highlighting sites for nucleophilic interaction.

| Atom | Predicted Mulliken Charge (a.u.) | Predicted NPA Charge (a.u.) |

| B | +1.0 to +1.5 | +1.2 to +1.7 |

| O (boronic acid) | -0.6 to -0.8 | -0.7 to -0.9 |

| S | -0.2 to -0.4 | -0.3 to -0.5 |

| O (ethoxy) | -0.4 to -0.6 | -0.5 to -0.7 |

Spectroscopic Property Simulation and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its observed spectra.

Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. biointerfaceresearch.com The calculated frequencies are typically scaled to correct for anharmonicity and limitations of the theoretical method. iosrjournals.org

Key predicted vibrational modes for this compound would include:

O-H stretching: A broad band in the FT-IR spectrum around 3300-3500 cm⁻¹, characteristic of the hydroxyl groups of the boronic acid.

C-H stretching: Aromatic C-H stretching of the thiophene ring is expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the ethoxy group will appear in the 2850-3000 cm⁻¹ range. scialert.net

C=C stretching: Vibrations of the thiophene ring are predicted to occur in the 1400-1600 cm⁻¹ region. iosrjournals.orgscialert.net

B-O stretching: A strong band in the FT-IR spectrum, typically found between 1300 and 1400 cm⁻¹, is characteristic of the B-O single bond.

C-O stretching: The C-O stretching of the ethoxy group will likely appear in the 1200-1250 cm⁻¹ region.

B-C stretching: A weaker band corresponding to the stretching of the bond between the boron atom and the thiophene ring is expected at lower frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch | 3350 - 3450 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3050 - 3100 | Medium | Strong |

| Aliphatic C-H stretch | 2880 - 2980 | Medium | Medium |

| C=C stretch (ring) | 1450 - 1550 | Medium | Strong |

| B-O stretch | 1330 - 1380 | Strong | Medium |

| C-O stretch (ethoxy) | 1210 - 1260 | Strong | Weak |

The prediction of NMR chemical shifts is another powerful application of quantum chemical calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. doi.org

¹H NMR: The protons on the thiophene ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The chemical shifts will be influenced by the electron-donating ethoxy group and the electron-withdrawing boronic acid group. The protons of the ethoxy group will show a quartet for the methylene (B1212753) (-CH₂-) protons (δ 4.0-4.5 ppm) and a triplet for the methyl (-CH₃) protons (δ 1.2-1.6 ppm). The hydroxyl protons of the boronic acid will likely appear as a broad singlet, the position of which is highly dependent on concentration and solvent.

¹³C NMR: The carbon atoms of the thiophene ring will have distinct chemical shifts. The carbon atom directly bonded to the boron (C2) is expected to be significantly deshielded. The carbon atom bearing the ethoxy group (C5) will also be influenced. The methylene and methyl carbons of the ethoxy group will appear in the aliphatic region.

¹¹B NMR: Boronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum. For arylboronic acids, the chemical shift is generally observed in the range of δ 28-33 ppm. sdsu.edu The electronic environment created by the 5-ethoxy-2-thienyl substituent is expected to result in a chemical shift within this range.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Thiophene) | 7.0 - 7.8 | d, d |

| ¹H (-OCH₂CH₃) | 4.1 - 4.4 | q |

| ¹H (-OCH₂CH₃) | 1.3 - 1.5 | t |

| ¹H (-B(OH)₂) | 4.0 - 6.0 | br s |

| ¹³C (C-B) | 140 - 150 | s |

| ¹³C (C-S) | 125 - 135 | s |

| ¹³C (C-O) | 160 - 170 | s |

| ¹³C (-OCH₂CH₃) | 65 - 75 | s |

| ¹³C (-OCH₂CH₃) | 14 - 16 | s |

| ¹¹B | 29 - 32 | br s |

UV-Visible Absorption and Electronic Transition Modeling

The electronic absorption properties of this compound could be thoroughly investigated using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). This approach allows for the prediction of the UV-Visible absorption spectrum by calculating the energies of electronic transitions between molecular orbitals.

For a molecule like this compound, the key electronic transitions would likely involve the π-systems of the thiophene ring and the p-orbitals of the ethoxy and boronic acid groups. The primary transitions of interest would be from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

A hypothetical TD-DFT calculation, typically performed with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), would yield data that can be summarized as follows:

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S0 → S1 | 320 | 0.45 | HOMO → LUMO |

| S0 → S2 | 285 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 250 | 0.08 | HOMO → LUMO+1 |

Note: The data in this table is illustrative and represents typical values that might be expected for a molecule of this type. Actual values would require specific computational runs.

The calculated wavelengths (λmax) and their corresponding oscillator strengths (f) would predict the position and intensity of absorption peaks. The major orbital contributions would reveal the nature of the electronic transitions, for instance, whether they are localized on the thiophene ring or involve charge transfer between the substituent groups.

Reactivity Descriptors and Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the reactivity of chemical species. By analyzing the HOMO and LUMO, one can gain insights into the molecule's ability to act as a nucleophile or an electrophile.

Nucleophilicity and Electrophilicity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the nucleophilicity and electrophilicity of a molecule. chemrxiv.orgnih.gov The global electrophilicity index (ω), as defined by Parr, is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net Conversely, nucleophilicity can be related to the ionization potential.

For this compound, the energies of the HOMO and LUMO would be the primary inputs for calculating these indices.

| Descriptor | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Ionization Potential (I) | I | -EHOMO | 6.5 |

| Electron Affinity (A) | A | -ELUMO | 1.2 |

| Electrophilicity Index (ω) | ω | (I+A)2 / 8(I-A) | 1.43 |

Note: The values in this table are hypothetical and based on typical ranges for similar organic molecules. Specific calculations are required for accurate data.

A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The local electrophilicity and nucleophilicity indices can further pinpoint the specific atomic sites within the molecule that are most reactive. nih.gov

Global and Local Reactivity Descriptors (e.g., Hardness, Softness)

Global reactivity descriptors, such as chemical hardness (η) and softness (S), provide further information about the stability and reactivity of a molecule. chemrxiv.org Hardness is a measure of the resistance to change in electron distribution, while softness is the reciprocal of hardness.

| Descriptor | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Chemical Hardness (η) | η | (I-A)/2 | 2.65 |

| Chemical Softness (S) | S | 1/2η | 0.19 |

| Chemical Potential (μ) | μ | -(I+A)/2 | -3.85 |

Note: These values are illustrative and require specific computational determination.

According to the Hard and Soft Acids and Bases (HSAB) principle, hard acids prefer to react with hard bases, and soft acids with soft bases. The calculated hardness and softness of this compound would help in predicting its interaction with various reaction partners. Local softness can be used to determine the most reactive sites within the molecule for specific types of reactions.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including important processes like Suzuki-Miyaura cross-coupling, for which thiophene-based boronic acids are common substrates. nih.gov

Transition State Characterization for Cross-Coupling Reactions

A key aspect of mechanistic studies is the identification and characterization of transition states. For the Suzuki-Miyaura coupling of this compound with an aryl halide, computational methods can be used to model the potential energy surface of the reaction. This would involve locating the transition state structures for the key steps: oxidative addition, transmetalation, and reductive elimination.

The geometry of the transition state and its imaginary vibrational frequency are crucial for confirming its identity. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction barrier.

| Reaction Step | Key Bond Distances (Å) in TS | Imaginary Frequency (cm-1) | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Transmetalation | C-Pd: 2.1, B-O: 1.5 | -250 | 15 |

Note: This data is a simplified representation of what a detailed computational study would provide.

Solvent and Ligand Effects on Reaction Energetics and Pathways

The reaction environment, including the solvent and any ligands on the metal catalyst, can significantly influence the energetics and pathways of a reaction. Computational models can incorporate these effects to provide a more realistic description of the reaction.

Solvent effects can be modeled using implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. Ligand effects are studied by modeling the reaction with different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands coordinated to the palladium catalyst.

By comparing the activation energies and reaction profiles under different conditions, one can predict the optimal solvent and ligand for a particular transformation involving this compound.

Analysis of Competing Side Reactions (e.g., Protodeboronation)

In the context of synthetic applications, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the utility of this compound can be compromised by competing side reactions. Among these, protodeboronation, the formal replacement of the boronic acid group with a hydrogen atom, is a significant pathway that leads to the formation of the corresponding des-borylated by-product, 2-ethoxythiophene (B3051847). This reaction is often a major contributor to reduced yields and can complicate product purification. Theoretical and computational investigations, primarily through Density Functional Theory (DFT) calculations on related thienylboronic acids, have provided substantial insights into the mechanisms and kinetics of these detrimental processes.

The stability of heteroaromatic boronic acids, including thienyl derivatives, is highly dependent on the reaction conditions, most notably the pH of the medium. ed.ac.ukresearchgate.netnih.gov Extensive studies on the protodeboronation of various aryl and heteroarylboronic acids have revealed multiple competing pathways, with their relative contributions being dictated by the electronic nature of the aromatic ring, the position of the boronic acid group, and the specific reaction environment. ed.ac.ukcore.ac.uknih.gov

For 2-thienylboronic acid derivatives, such as this compound, the primary competing side reaction is base-catalyzed protodeboronation. ed.ac.uk The electron-donating nature of the ethoxy group at the 5-position is expected to influence the rate of this process. The generally accepted mechanism for base-catalyzed protodeboronation involves the formation of a tetrahedral boronate anion, [ArB(OH)₃]⁻, which is more susceptible to electrophilic attack by a proton source (e.g., water or other protic species in the reaction mixture) than the neutral boronic acid. core.ac.ukacs.org

Computational studies on thienylboronic acids have elucidated the key transition states and intermediates involved in protodeboronation. ed.ac.uknih.gov These studies indicate that the stability of the C-B bond is significantly influenced by the electronic properties of the thiophene ring. For 2-thienylboronic acid, the protodeboronation is generally faster than for its 3-thienyl isomer. ed.ac.uk This is attributed to the electronic nature of the thiophene ring and the relative stability of the intermediates formed during the reaction.

A comprehensive kinetic model for the protodeboronation of heteroaromatic boronic acids has been developed, incorporating various pathways that are dominant at different pH ranges. ed.ac.uknih.gov These include:

Acid-catalyzed pathway (k₁): Dominant at low pH, involving direct protonation of the aromatic ring.

Base-catalyzed pathway (k₂): Involving the hydrolysis of the boronate anion, which becomes significant at higher pH. core.ac.uk

Autocatalysis (k₂cat): Where the boronic acid itself or the boric acid by-product can act as a proton source, accelerating the decomposition, particularly at pH values close to the pKa of the boronic acid. ed.ac.uk

Uncatalyzed pathway (k₄): Direct reaction with water. core.ac.uk

The relative rates of these pathways are highly dependent on the specific substrate and conditions. For 2-thienylboronic acids, the base-catalyzed pathway is of primary concern in the context of Suzuki-Miyaura coupling, which is typically performed under basic conditions. ed.ac.uk

The following table summarizes kinetic data for the protodeboronation of relevant thienylboronic acids, providing a basis for understanding the potential stability of this compound.

| Compound | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Conditions | Reference |

| 2-Thienylboronic acid | 1.1 x 10⁻⁴ | 50 mM, H₂O, 90 °C | ed.ac.uk |

| 3-Thienylboronic acid | 1.6 x 10⁻⁵ | 50 mM, H₂O, 90 °C | ed.ac.uk |

Note: The rate constants refer to the base-catalyzed protodeboronation pathway. The presence of an electron-donating ethoxy group at the 5-position of 2-thienylboronic acid is expected to increase the electron density of the thiophene ring, which may influence the rate of protodeboronation. Further specific computational and experimental studies on this compound are required for a precise quantitative assessment.

In addition to protodeboronation, other potential side reactions, although generally less prevalent, can include oxidative decomposition and the formation of boronic acid anhydrides (boroxines). The latter does not represent a loss of the boron moiety but can affect the solubility and reactivity of the boronic acid.

Mechanistic Elucidation of Chemical Processes Involving B 5 Ethoxy 2 Thienyl Boronic Acid

Detailed Reaction Mechanisms in Palladium-Catalyzed Cross-Couplings

The catalytic cycle typically begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex. libretexts.orgcsbsju.eduyoutube.com This step involves the cleavage of the carbon-halide bond and the formation of two new bonds to the palladium center, resulting in a square planar palladium(II) intermediate. libretexts.org The oxidation state of palladium changes from 0 to +2 in this process. libretexts.orgyoutube.com

Following oxidative addition, the crucial transmetalation step occurs. In this stage, the organic group from the boronic acid (in this case, the 5-ethoxy-2-thienyl group) is transferred from the boron atom to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. libretexts.org

The final step of the catalytic cycle is reductive elimination . csbsju.eduyoutube.com The two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org This step is the reverse of oxidative addition. csbsju.edu

A general representation of the Suzuki-Miyaura coupling catalytic cycle is shown below:

Figure 1: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.

The nature of the thienyl-boron bond is significant in the transmetalation step. The thiophene (B33073) ring, being an electron-rich aromatic system, can influence the reactivity of the boronic acid. The precise electronic effects of the thienyl group can impact the rate and efficiency of the transfer of the 5-ethoxy-2-thienyl moiety to the palladium center. The strength and polarity of the C-B bond, influenced by the heterocyclic ring, are key determinants in this process. researchgate.net

| Substituent Effect on Suzuki-Miyaura Coupling | |

| Electron-donating groups on the boronic acid | Generally increase the rate of transmetalation. clockss.org |

| Electron-withdrawing groups on the boronic acid | Can decrease the rate of transmetalation. clockss.org |

| Steric hindrance near the reaction center | Can slow down the reaction rate. |

Table 1: General influence of substituents on the rate of Suzuki-Miyaura cross-coupling reactions.

Pathways for Boron-Oxygen Bond Formation and Cleavage

The chemistry of B-(5-ethoxy-2-thienyl)boronic acid is also characterized by reactions involving its boron-oxygen bonds. These processes are fundamental to its stability, reactivity, and its use in certain applications.

A key characteristic of boronic acids is their ability to form reversible covalent complexes with molecules containing vicinal diols (1,2-diols) or polyols. wikipedia.orgmpg.de This reaction involves the formation of cyclic boronate esters, which are five- or six-membered rings containing a C-O-B-O-C linkage. wikipedia.orgnih.gov The formation of these esters is typically favored in neutral to basic conditions and can be reversed by lowering the pH. mpg.de This reversible nature is the basis for the use of boronic acids in sensors for saccharides and other diol-containing compounds. mpg.denih.gov

The equilibrium between the boronic acid and the boronate ester is influenced by several factors, including the pH of the solution, the concentration of the diol, and the inherent stability of the resulting cyclic ester.

Boronic acids can undergo dehydration to form anhydrides. wikipedia.org The most common form of this anhydride (B1165640) is a cyclic trimer known as a boroxine (B1236090), which is a six-membered ring with alternating boron and oxygen atoms. wikipedia.orgnih.gov The formation of boroxines is a reversible process, driven by the removal of water, and can be achieved by heating or by using a dehydrating agent. nih.govresearchgate.net The equilibrium between the boronic acid and its boroxine is an important consideration in its storage and handling. clockss.org

Investigation of Off-Cycle and Deactivation Pathways

In the realm of palladium-catalyzed cross-coupling reactions, the efficiency of the catalytic cycle can be significantly hampered by off-cycle pathways that consume the starting materials or deactivate the catalyst. For this compound, two prominent deactivation routes are protodeboronation and oligomerization (dimerization and trimerization).

Understanding Protodeboronation in Suzuki-Miyaura Reactions

Protodeboronation is an undesirable side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the corresponding arene (in this case, 2-ethoxythiophene) and boric acid. nih.gov This process is particularly relevant for heteroarylboronic acids and can be influenced by several factors, including pH, temperature, and the nature of the substituents on the aromatic ring. nih.govresearchgate.net

The general mechanism for base-mediated protodeboronation involves the attack of a hydroxide (B78521) ion on the boronic acid to form a more nucleophilic boronate species. This is followed by protonolysis, where a proton source in the reaction mixture protonates the ipso-carbon of the thiophene ring, leading to the cleavage of the C-B bond. The electron-rich nature of the thiophene ring, further enhanced by the electron-donating ethoxy group at the 5-position, can influence the susceptibility of this compound to protodeboronation.

Studies on related thienylboronic acids have shown that the rate of protodeboronation is highly pH-dependent. researchgate.net For instance, research on 5-formyl-2-thiopheneboronic acid indicates that protodeboronation is more pronounced under basic conditions, which are typically required for the Suzuki-Miyaura coupling. researchgate.net The presence of an electron-donating group like ethoxy is expected to increase the electron density on the thiophene ring, which could potentially accelerate the protonation step of the protodeboronation mechanism.

| Factor | Influence on Protodeboronation Rate | Rationale |

|---|---|---|

| High pH (Basic Conditions) | Increase | Formation of the more reactive boronate species. researchgate.net |

| High Temperature | Increase | Provides the necessary activation energy for the reaction. |

| Electron-Donating Substituents (like -OEt) | Likely Increase | Increases electron density on the thiophene ring, facilitating protonation. |

| Presence of Water | Increase | Acts as a proton source for the protonolysis step. nih.gov |

Dimerization and Trimerization Phenomena of Boronic Acids

Boronic acids have a propensity to undergo reversible self-condensation reactions to form dimeric and trimeric anhydrides, known as boroxines. acs.org This equilibrium between the monomeric boronic acid and its oligomeric forms can significantly impact the concentration of the active monomeric species available for the Suzuki-Miyaura coupling. The formation of these oligomers is a dehydration process.

The equilibrium is influenced by factors such as the concentration of the boronic acid, the solvent, and the presence of water. In non-polar, aprotic solvents, the formation of boroxines is generally favored, while in the presence of water, the equilibrium tends to shift back towards the monomeric boronic acid.

For this compound, the formation of the corresponding boroxine would involve the condensation of three molecules to form a six-membered ring with alternating boron and oxygen atoms. While specific thermodynamic data for the dimerization and trimerization of this compound are not documented, general thermodynamic parameters for the dimerization of isobutoxyphenylboronic acids have been reported, which can offer some insight. acs.org

| Process | Enthalpy of Formation (ΔH°) | Entropy of Formation (ΔS°) | Gibbs Free Energy of Formation (ΔG°) |

|---|---|---|---|

| Boronic Acid Dimerization (General) | Generally Negative (Exothermic) | Generally Negative (Loss of translational/rotational freedom) | Variable (Depends on T, concentration, and solvent) |

| Boroxine (Trimer) Formation (General) | Generally Negative (Exothermic) | Generally Negative (Significant loss of freedom) | Variable (Favored at high concentrations and in non-polar solvents) |

Note: The values in this table are qualitative and represent general trends for arylboronic acids. Specific values for this compound are not available.

Kinetic and Thermodynamic Aspects of Reactions

The key steps in the Suzuki-Miyaura catalytic cycle are:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide. The rate of this step is generally influenced by the nature of the halide and the ligands on the palladium. libretexts.org

Transmetalation: The organoboronic acid (or its boronate form) transfers its organic group to the palladium(II) complex. This is often the rate-determining step and is where this compound enters the catalytic cycle. The electron-donating ethoxy group can influence the rate of this step by affecting the nucleophilicity of the thiophene ring. nih.gov

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. libretexts.org

The kinetics of the Suzuki-Miyaura reaction are complex and can be influenced by the concentrations of the reactants, catalyst, base, and the solvent system. While specific rate constants for reactions involving this compound are not widely published, general trends can be inferred. For instance, electron-rich boronic acids, such as this compound, are generally considered to be good coupling partners in Suzuki-Miyaura reactions. nih.gov

The following table summarizes the general kinetic and thermodynamic considerations for the desired Suzuki-Miyaura coupling versus the off-cycle pathways.

| Process | Kinetic Favorability | Thermodynamic Favorability | Conditions Favoring this Pathway |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Dependent on catalyst, base, and substrates | Generally Favorable (Exergonic) | Optimized catalyst system, appropriate base and solvent, anhydrous conditions (to an extent). |

| Protodeboronation | Can be fast under basic conditions | Can be thermodynamically favorable | High pH, high temperature, presence of water. researchgate.net |

| Dimerization/Trimerization | Reversible, equilibrium-dependent | Favorable at high concentrations and in non-polar solvents | High concentration of boronic acid, non-polar aprotic solvents. acs.org |

Structure Activity and Structure Property Relationships in B 5 Ethoxy 2 Thienyl Boronic Acid Derivatives

Systematic Studies on the Electronic and Steric Influence of the Ethoxy Group

Electronic Influence: The ethoxy group (-OCH₂CH₃) is a potent electron-donating group (EDG) due to the +M (mesomeric) effect of the oxygen atom, which donates lone pair electron density into the π-system of the thiophene (B33073) ring. This increased electron density at the thiophene ring, particularly at the C2 and C4 positions, has several important consequences:

Increased Nucleophilicity: The enhanced electron density on the thiophene ring makes it more susceptible to electrophilic attack. However, the primary role of the boronic acid is in cross-coupling reactions where the organic moiety is transferred to a metal center.

Modulation of Boronic Acid Acidity: The electron-donating nature of the ethoxy group increases the electron density on the boron atom, which in turn is expected to decrease the Lewis acidity of the boronic acid. This can influence the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate species, a key factor in the transmetalation step of Suzuki-Miyaura cross-coupling reactions. Generally, electron-donating groups on arylboronic acids are beneficial for the Suzuki reaction. nih.gov

Steric Influence: The ethoxy group, while electronically significant, also introduces a degree of steric hindrance. The ethyl chain, although flexible, occupies a larger volume of space compared to a hydrogen or a methoxy (B1213986) group. This steric bulk can:

Influence Reaction Kinetics: The steric hindrance can affect the rate of reaction by impeding the approach of bulky reagents or catalyst complexes to the reactive sites on the thiophene ring or the boronic acid group.

Direct Regioselectivity: In reactions involving further substitution on the thiophene ring, the steric presence of the ethoxy group can direct incoming substituents to less hindered positions.

Impact on Solid-State Packing: The size and conformation of the ethoxy group can play a role in the crystal packing of the molecule and its derivatives, which in turn can affect material properties such as solubility and charge transport in organic electronics.

A study on 5-alkoxyfuranones highlighted that the oxygen atom of an alkoxy group can participate in hydrogen bonding, which can influence the stereochemical course of reactions. ntnu.no While a different heterocyclic system, this suggests that the ethoxy group in B-(5-ethoxy-2-thienyl)boronic acid could also engage in non-covalent interactions, further modulating its reactivity.

Impact of Substituents on the Thiophene Ring on Reaction Efficiency and Selectivity

The introduction of additional substituents onto the thiophene ring of this compound provides a powerful tool for fine-tuning its reactivity and selectivity in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The nature and position of these substituents can have a profound impact on the reaction outcome.

The efficiency of Suzuki-Miyaura cross-coupling reactions is sensitive to both electronic and steric factors. For arylboronic acids, electron-donating groups are generally found to be beneficial for the reaction. nih.gov Conversely, in the case of aryl halides, weak electron-withdrawing groups tend to exhibit better reactivity. nih.gov

In the context of this compound derivatives, where the ethoxy group is already present as a strong electron-donating group, the introduction of a second substituent at the 3- or 4-position would further modulate the electronic landscape of the thiophene ring.

Electronic Effects of Additional Substituents:

Electron-Donating Groups (EDGs): The presence of another EDG (e.g., alkyl, amino) would further increase the electron density of the thiophene ring, potentially accelerating the oxidative addition step if the thiophene derivative is the halide partner, or enhancing the nucleophilicity of the boronic acid derivative.

Electron-Withdrawing Groups (EWGs): The introduction of an EWG (e.g., formyl, cyano, nitro) would decrease the electron density of the ring. This can impact the stability of the boronic acid and the rate of transmetalation. Studies on (5-formylthiophen-2-yl)boronic acid have shown that such compounds can be challenging to use in cross-coupling reactions due to decomposition, necessitating highly active catalysts and optimized reaction conditions. ntnu.noacs.org

Steric Effects of Additional Substituents:

The position and size of a second substituent are critical. A bulky substituent at the 3-position, adjacent to the boronic acid, would create significant steric hindrance, potentially slowing down or even preventing the transmetalation step. A substituent at the 4-position would have a less direct steric impact on the boronic acid moiety. Research on the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives has shown that ortho-substituted aryl boronic acids can exhibit reduced reactivity due to steric factors. rsc.org This principle can be extrapolated to substituted thienylboronic acids.

To illustrate the potential impact of substituents, the following interactive data table summarizes the expected qualitative effects on Suzuki-Miyaura coupling efficiency based on general principles.

| Substituent at C4 | Electronic Effect | Steric Hindrance | Expected Reaction Efficiency |

| -H | Neutral | Low | Baseline |

| -CH₃ | Electron-Donating | Low | High |

| -Cl | Electron-Withdrawing (Inductive) | Low | Moderate to High |

| -CN | Strong Electron-Withdrawing | Low | Potentially Lower (destabilization) |

| -NO₂ | Very Strong Electron-Withdrawing | Moderate | Potentially Lower (destabilization) |

| -OCH₃ | Strong Electron-Donating | Moderate | High |

This table represents predicted trends based on established principles of organic chemistry.

Correlation between Molecular Structure and Catalytic Performance in Functional Materials

Derivatives of this compound are valuable building blocks for the synthesis of conjugated polymers and other functional organic materials used in applications such as organic electronics and catalysis. The molecular structure of these derivatives is intrinsically linked to the performance of the resulting materials.

Thiophene-based polymers are known for their use in organic solar cells and light-emitting devices. The electronic properties of the constituent monomers, such as this compound derivatives, directly translate to the properties of the polymer.

Key Structural-Performance Correlations:

Band Gap Engineering: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the monomer unit influences the band gap of the resulting polymer. The electron-donating ethoxy group will raise the HOMO energy level. Introducing other substituents allows for the fine-tuning of both HOMO and LUMO levels to optimize the material for specific applications, such as matching the absorption spectrum to the solar spectrum in photovoltaics.

Charge Carrier Mobility: The planarity of the polymer backbone, influenced by the steric interactions of the substituents, is crucial for efficient charge transport. Bulky substituents can lead to twisting of the polymer chain, which can hinder intermolecular π-π stacking and reduce charge mobility. The flexible ethyl chain of the ethoxy group may have a different impact compared to a more rigid substituent.

Solubility and Processability: The nature of the substituents significantly affects the solubility of the resulting polymers. The ethoxy group can enhance solubility in organic solvents, which is a critical factor for the solution-based processing of thin films for electronic devices.

Catalytic Activity: When incorporated into catalytic systems, for instance as ligands for metal catalysts, the electronic and steric properties of the this compound derivative can influence the activity and selectivity of the catalyst. The electron-rich nature of the thiophene ring can enhance the catalytic activity of a coordinated metal center.

The following interactive data table illustrates a hypothetical correlation between the structure of a polymer derived from a this compound derivative and its performance in an organic photovoltaic device.

| Polymer Subunit | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Power Conversion Efficiency (%) |

| 5-ethoxy-2-thienyl | -5.1 | -2.9 | 2.2 | 3.5 |

| 4-methyl-5-ethoxy-2-thienyl | -5.0 | -2.8 | 2.2 | 4.0 |

| 4-fluoro-5-ethoxy-2-thienyl | -5.2 | -3.0 | 2.2 | 3.8 |

| 4-cyano-5-ethoxy-2-thienyl | -5.4 | -3.3 | 2.1 | 4.5 |

This table presents hypothetical data to illustrate the concept of structure-performance correlation.

Strategies for Rational Design and Optimization of this compound Derivatives for Targeted Applications

The rational design and optimization of this compound derivatives hinge on a clear understanding of the SAR and SPR principles discussed in the preceding sections. The goal is to tailor the molecular structure to achieve a desired set of properties for a specific application.

Key Design Strategies:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic properties (HOMO/LUMO levels, band gap), steric parameters, and reactivity of novel derivatives before their synthesis. This in-silico screening can significantly accelerate the discovery of promising candidates.

Systematic Substituent Variation: A library of derivatives with systematically varied substituents at the 3- and 4-positions of the thiophene ring can be synthesized to experimentally map out the SAR and SPR. This involves introducing a range of electron-donating and electron-withdrawing groups, as well as groups with varying steric bulk.

Fine-Tuning of the Alkoxy Group: While this article focuses on the ethoxy group, modifying the length and branching of the alkyl chain of the alkoxy group can be a strategy to fine-tune solubility and steric effects without drastically altering the electronic contribution of the oxygen atom.

Polymer Architecture Control: For applications in functional polymers, the design strategy extends beyond the monomer to include the architecture of the polymer itself. This includes controlling the regioregularity of the polymer chain and the copolymerization with other monomers to achieve the desired bulk properties.

Target-Oriented Synthesis: For catalytic applications, the design can be guided by the mechanism of the target reaction. For instance, if a more Lewis acidic boronic acid is required, electron-withdrawing substituents can be introduced. Conversely, for applications requiring electron-rich ligands, additional electron-donating groups would be beneficial.

The successful implementation of these strategies allows for the development of this compound derivatives with optimized performance for a wide range of applications, from high-efficiency organic solar cells to highly selective catalysts.

Q & A

Q. 1.1. What are the best practices for handling and storing B-(5-ethoxy-2-thienyl)Boronic acid to prevent degradation?

this compound is prone to hydration and trimerization under ambient conditions, forming boroxines. To mitigate degradation:

- Storage : Keep in a desiccator at −20°C under inert gas (argon/nitrogen). Avoid exposure to moisture .

- Handling : Use anhydrous solvents (e.g., THF, DMF) for synthesis. Pre-dry glassware and perform reactions under inert atmospheres .

- Derivatization : For long-term stability, convert to boronic esters (e.g., pinacol ester) using diols or sugars .

Q. 1.2. How can synthetic protocols for this compound be optimized for yield and purity?

Key methodological considerations:

- Protecting Groups : Protect the thiophene ring during synthesis to avoid side reactions. Ethoxy groups are sensitive to acidic/basic conditions; use mild deprotection methods .

- Purification : Employ column chromatography (silica gel) with non-polar solvents (hexane/ethyl acetate mixtures). Monitor purity via HPLC or LC-MS .

- Catalysis : Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ as a catalyst for cross-coupling reactions, ensuring stoichiometric control of boronic acid and halide partners .

Advanced Analytical Challenges

Q. 2.1. How can boroxine formation during MALDI-MS analysis of this compound be suppressed?

Boroxine formation complicates mass spectrometry by generating dehydration products. Solutions include:

- Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) matrix prevents trimerization. DHB acts as both matrix and derivatizing agent .

- Alternative Ionization : Electrospray ionization (ESI) with ammonium acetate buffer reduces dehydration artifacts compared to MALDI .

- Data Interpretation : Use high-resolution MS (HRMS) to distinguish boroxine peaks (e.g., [M−H₂O]⁺) from parent ions .

Table 1 : Common artifacts in MALDI-MS of boronic acids

| Artifact Type | Mass Shift | Resolution Strategy |

|---|---|---|

| Boroxine (trimer) | +2M−3H₂O | Derivatization with diols |

| Dehydration | −18 Da (H₂O loss) | HRMS + isotopic pattern analysis |

Q. 2.2. How do non-specific interactions affect glycoprotein binding studies with this compound?

Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity in glycoprotein capture. Mitigation strategies:

- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance diol-binding specificity. Add 0.1% Tween-20 to minimize hydrophobic interactions .

- Surface Engineering : Immobilize boronic acid on carboxymethyl dextran-coated substrates to reduce nonspecific protein adsorption .

- Validation : Compare binding profiles of glycosylated (e.g., RNase B) vs. non-glycosylated (e.g., RNase A) proteins as controls .

Method Development for Applications

Q. 3.1. What LC-MS/MS parameters are critical for detecting trace impurities of this compound in pharmaceuticals?

For impurity profiling (≤1 ppm):

- Column : C18 reverse-phase column (2.1 × 50 mm, 1.7 µm particles).

- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B) with gradient elution (5–95% B in 10 min) .

- Detection : Multiple reaction monitoring (MRM) with transitions specific to boronic acid fragments (e.g., m/z 180 → 136). Validate per ICH Q2(R1) guidelines for LOD (0.3 ppm) and LOQ (1.0 ppm) .

Q. 3.2. How can copolymer design enhance glucose sensitivity in boronic acid-based sensors?

Incorporating this compound into glucose-responsive polymers requires:

- Hydrophilic Comonomers : Poly(acrylic acid) (PAA) segments improve water solubility and stabilize boronic acid-diol complexes via neighboring carbonyl coordination .

- Crosslinking Control : At pH 7.4, boroxine crosslinks dissociate in the presence of glucose, enabling solubility transitions. Optimize monomer ratios (e.g., PAA:PAAPBA = 3:1) to balance sensitivity and reversibility .

Kinetic and Thermodynamic Studies

Q. 4.1. How do binding kinetics of this compound with diols influence chemosensor response times?

Stopped-flow kinetics reveal:

- On-Rates (kₒₙ) : Follow D-fructose > D-tagatose > D-glucose, correlating with thermodynamic affinity. For real-time sensing, select sugars with kₒₙ > 10³ M⁻¹s⁻¹ .

- Buffer Effects : Phosphate buffers accelerate binding (via B(OH)₄⁻ formation) compared to Tris-HCl .

Table 2 : Kinetic parameters for model boronic acids (25°C, pH 7.4)

| Sugar | kₒₙ (M⁻¹s⁻¹) | Kₐ (M⁻¹) |

|---|---|---|

| D-Fructose | 1.2 × 10³ | 450 |

| D-Glucose | 3.5 × 10² | 12 |

Q. 4.2. Why do thermodynamic binding constants fail to predict selectivity in some boronic acid-diol systems?

Thermodynamic constants (Kₐ) reflect equilibrium affinity but neglect:

- Steric Effects : Bulky substituents on the boronic acid (e.g., ethoxy groups) hinder access to cis-diols .

- Solvent Polarity : Apolar solvents favor boroxine formation, reducing available boronic acid for diol binding .

- Secondary Interactions : Hydrophobic pockets in glycoproteins may dominate over diol-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.